Biscopyran

Description

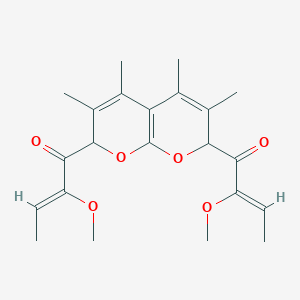

Structure

3D Structure

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(Z)-2-methoxy-1-[2-[(Z)-2-methoxybut-2-enoyl]-3,4,5,6-tetramethyl-2,7-dihydropyrano[2,3-b]pyran-7-yl]but-2-en-1-one |

InChI |

InChI=1S/C22H28O6/c1-9-15(25-7)18(23)20-13(5)11(3)17-12(4)14(6)21(28-22(17)27-20)19(24)16(10-2)26-8/h9-10,20-21H,1-8H3/b15-9-,16-10- |

InChI Key |

YPPQLGPCXICENU-VULZFCBJSA-N |

Isomeric SMILES |

C/C=C(\OC)/C(=O)C1OC2=C(C(=C1C)C)C(=C(C(O2)C(=O)/C(=C/C)/OC)C)C |

Canonical SMILES |

CC=C(C(=O)C1C(=C(C2=C(O1)OC(C(=C2C)C)C(=O)C(=CC)OC)C)C)OC |

Synonyms |

biscopyran |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Investigations

Fungal Origin and Ecological Relevance of Biscopyran

This compound is a natural product with a well-defined fungal origin, playing a notable role in plant pathogenesis. Its production is intrinsically linked to specific fungal species, particularly within the Biscogniauxia genus.

Producing Organism: Biscogniauxia mediterranea and Related Fungi

This compound is predominantly produced by the fungus Biscogniauxia mediterranea, a recognized plant pathogen nih.govsciepublish.comf1000research.comnih.govfrontiersin.orgbeilstein-journals.orgnih.gov. This fungus is a member of the Xylariaceae family, a genus globally distributed with over 50 identified taxa nih.govf1000research.comnih.gov. While primarily known as a bark parasite, some Biscogniauxia species can also exist as endophytic microorganisms nih.gov. Biscogniauxia mediterranea is a major causative agent of charcoal canker in Mediterranean cork oak (Quercus suber), contributing significantly to oak decline in regions such as Sardinia, Italy frontiersin.orgbeilstein-journals.org. The fungus can maintain a prolonged endophytic stage within its host, but its aggressive pathogenic behavior is often exacerbated under environmental stressors like drought and high temperatures.

| Producing Organism | Fungal Family | Ecological Role | Associated Plant Host(s) |

| Biscogniauxia mediterranea | Xylariaceae | Plant Pathogen, Endophyte (opportunistic pathogen) | Cork Oak (Quercus suber) frontiersin.orgbeilstein-journals.org |

Role in Plant Pathogenesis and Host-Pathogen Interactions

This compound is characterized as a phytotoxic hexasubstituted pyranopyran nih.govsciepublish.comf1000research.comnih.govfrontiersin.orgbeilstein-journals.orgnih.gov. Its phytotoxicity has been demonstrated through observable effects on host and non-host plants. Specifically, this compound at concentrations ranging from 0.026 mM to 0.26 mM has been shown to induce epinasty on cork oak cuttings and cause wilting in non-host tomato plants frontiersin.orgbeilstein-journals.org.

The pathogenic mechanism of Biscogniauxia mediterranea involves the degradation of major wood components, including cellulose (B213188) and lignin, and the induction of symptoms such as discoloration of woody tissues, dieback, and cankers on stems and branches, eventually leading to the appearance of characteristic black carbonaceous stromata on dead organs nih.gov. Phytotoxic secondary metabolites like this compound play a crucial role in the development of these plant disease symptoms sciepublish.com. The severity of the disease caused by B. mediterranea is often influenced by abiotic factors, with drought stress enhancing the fungus's aggressive activity, highlighting a synergistic effect in plant-pathogen interactions.

Hypothesized Biosynthetic Pathways and Precursors (e.g., Polyketide Origin)

This compound is chemically classified as a hexasubstituted pyranopyran frontiersin.orgbeilstein-journals.org. While direct, explicit evidence detailing the precise biosynthetic pathway of this compound is not extensively documented in the provided search results, its structural characteristics and the general metabolic capabilities of its fungal producer, Biscogniauxia mediterranea, strongly suggest a polyketide origin.

Polyketides constitute a large and diverse class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis typically involves the iterative condensation of simple acyl-CoA starter units (e.g., acetyl-CoA) with extender units (e.g., malonyl-CoA or methylmalonyl-CoA). This process generates a poly-β-keto chain, which then undergoes various modifications, including reductions, dehydrations, and cyclizations, to form the final complex polyketide structure f1000research.com. Aromatic polyketides, which include many pyrone-containing compounds, are often produced by Type II PKSs. Given that pyranopyrans are polyketide derivatives and polyketides are a major class of phytotoxic compounds produced by fungi sciepublish.com, it is hypothesized that this compound's biosynthesis follows a polyketide pathway. This aligns with the understanding that fungal phytotoxins often derive from common secondary metabolic routes.

Advanced Methodologies for this compound Isolation from Biological Matrices

The isolation of this compound from biological matrices, primarily fungal cultures, necessitates optimized cultivation conditions and sophisticated extraction and chromatographic techniques to ensure high purity and yield.

Optimized Culture Conditions for Fungal Production

This compound has been successfully isolated from the liquid culture filtrates of Biscogniauxia mediterranea frontiersin.orgbeilstein-journals.org. The production of secondary metabolites by fungi is highly dependent on optimized culture conditions. Key parameters influencing fungal growth and metabolite production include the type of culture medium, pH, temperature, incubation time, moisture content, and inoculum concentration.

While specific optimized conditions solely for this compound production by B. mediterranea are not detailed in the provided information, general methodologies for Biscogniauxia species and other fungi highlight common practices. For instance, related Biscogniauxia species have been cultured using solid-state fermentation on rice medium (200 g rice, 150 mL distilled H2O) in Erlenmeyer flasks, autoclaved at 120 °C, inoculated with seed culture (e.g., 10 mL), and incubated at 28 °C under static conditions for extended periods (e.g., 2 months) f1000research.com. Such conditions aim to maximize the fungal biomass and the subsequent production of secondary metabolites.

Chromatographic and Extraction Techniques for Metabolite Isolation

The isolation of this compound from Biscogniauxia mediterranea involves a series of extraction and purification steps. The initial step typically involves extracting the liquid culture filtrates with organic solvents. For Biscogniauxia species, crude extracts are commonly obtained by repeated extraction of the whole cultures with solvents such as methanol (B129727) or ethyl acetate (B1210297) (EtOAc) f1000research.com. This organic solvent is then evaporated under vacuum to yield a crude extract f1000research.com.

Subsequent purification of this compound and other metabolites from these complex crude extracts relies heavily on chromatographic techniques. Common methods include:

Silica gel column chromatography (CC): This technique is frequently used for initial separation, employing solvent systems like cyclohexane-methanol gradients f1000research.com.

ODS (octadecyl silica) column chromatography (CC) or Medium-Pressure Liquid Chromatography (MPLC): ODS is a reverse-phase material often used for further purification, typically with methanol-water gradients f1000research.com.

The characterization of this compound's structure is achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Optical Rotation (OR), and Circular Dichroism (CD) nih.govfrontiersin.orgbeilstein-journals.org. These techniques are crucial for elucidating the precise chemical structure of the isolated compound, which for this compound was characterized as (Z)-2-methoxy-1-[7-((Z)-2-methoxybut-2-enoyl)-3,4,5,6-tetramethyl-2H,7H-pyrano[2,3-b]pyran-2-yl]but-2-en-1-one frontiersin.orgbeilstein-journals.org.

| Technique Category | Specific Techniques | Application in this compound Isolation/Characterization |

| Extraction | Liquid-liquid extraction (e.g., with EtOAc, Methanol) | Initial recovery of metabolites from culture filtrates f1000research.com |

| Chromatography | Silica gel column chromatography (CC) | Primary separation of crude extracts f1000research.com |

| ODS column chromatography (CC/MPLC) | Further purification f1000research.com | |

| Spectroscopy | NMR (¹H, ¹³C) | Structural elucidation nih.govfrontiersin.orgbeilstein-journals.org |

| HR-TOF-MS | Molecular formula determination nih.gov | |

| UV-Vis, IR, OR, CD | Additional structural and stereochemical analysis |

Rigorous Structural Elucidation and Stereochemical Determination

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial stages of structural elucidation, providing crucial insights into the molecular formula, functional groups, and connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework and the relative stereochemistry of organic molecules frontiersin.org. For Biscopyran, NMR spectroscopy played a critical role in its characterization acs.orgnih.gov.

NMR techniques, including one-dimensional (1D) experiments such as proton (¹H) NMR and carbon-13 (¹³C) NMR, along with distortionless enhancement by polarization transfer (DEPT), provide information on the number and types of protons and carbons, as well as the substitution patterns of carbon atoms frontiersin.org. Two-dimensional (2D) NMR experiments are particularly powerful for establishing connectivity and spatial relationships. Correlation Spectroscopy (COSY) reveals proton-proton spin couplings, indicating adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with carbons, including direct (HSQC) and long-range (HMBC) correlations, which are crucial for piecing together the molecular skeleton and identifying quaternary carbons frontiersin.org. For related compounds from Biscogniauxia, techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been employed to establish cofacial relationships between protons, aiding in the assignment of relative configurations mdpi.com.

NMR data for this compound would typically include chemical shifts (δ), which are indicative of the electronic environment of nuclei, and coupling constants (J), which provide information about the number of bonds separating coupled nuclei and their dihedral angles.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways, which can help deduce structural subunits frontiersin.org. For this compound, high-resolution electrospray ionization mass spectrometry (HR-ESIMS) was utilized to establish its molecular formula acs.orgnih.gov.

HR-ESIMS provides highly accurate mass measurements of the molecular ion, allowing for the precise determination of the elemental composition. The fragmentation patterns observed in MS/MS experiments can reveal characteristic substructures by breaking the molecule into smaller, charged fragments. Analyzing these fragments helps in confirming the proposed connectivity and identifying the presence of specific functional groups.

X-ray crystallography is considered the most definitive method for determining the three-dimensional (3D) structure and absolute configuration of crystalline compounds in the solid state acs.orgnih.govfrontiersin.org. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms. While the provided sources indicate that this compound was characterized by "spectroscopic methods" acs.orgnih.gov, specific mention of X-ray crystallography for this compound itself is not detailed in the available snippets. However, for other complex natural products, including diterpenoids from Biscogniauxia species, X-ray crystallographic analysis has been successfully applied to confirm their structures frontiersin.org. When applicable, X-ray crystallography can directly assign the absolute configuration without the need for derivatization or comparison with known compounds acs.orgnih.govfrontiersin.org.

Mass Spectrometry (MS) Applications in Structural Elucidation

Computational and Chiroptical Methods for Absolute Configuration Assignment

Determining the absolute configuration of chiral molecules is a critical aspect of structural elucidation, especially for natural products that often possess multiple stereogenic centers.

Quantum chemical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for assigning the absolute configuration of complex molecules nih.gov. This is achieved by calculating chiroptical properties such as electronic circular dichroism (ECD) spectra or nuclear magnetic resonance (NMR) chemical shifts for different possible stereoisomers and comparing them with experimental data nih.gov.

For natural products, including those from the Biscogniauxia genus, the absolute configuration has been determined by comparing experimentally obtained ECD spectra with those theoretically calculated using TD-DFT for various possible isomers mdpi.com. A good match between the calculated and experimental ECD spectra allows for the confident assignment of the absolute configuration mdpi.com. This approach is particularly useful when X-ray crystallography is not feasible due to the inability to obtain suitable crystals.

Conformational analysis is an integral part of stereochemical assignment, especially for flexible molecules. Molecules can exist in various conformations due to rotation around single bonds, and these conformations can significantly influence spectroscopic parameters, particularly ECD spectra.

Strategies for stereochemical assignment often involve:

Analysis of coupling constants and NOE correlations from NMR: These provide information about the relative orientations of protons and thus the preferred conformations and relative stereochemistry.

Computational conformational search: This involves generating and optimizing various low-energy conformers of the molecule using computational chemistry methods.

Integration with chiroptical data: The calculated ECD spectra are typically averaged over the Boltzmann distribution of the most stable conformers to provide a more accurate comparison with the experimental spectrum. This holistic approach, combining experimental spectroscopic data with quantum chemical calculations and conformational analysis, allows for a robust determination of both relative and absolute configurations.

Synthetic Strategies and Chemical Modification of Biscopyran and Analogs

Total Synthesis Approaches to the Biscopyran Pyranopyran Core

Total synthesis efforts for pyranopyran-containing natural products, including those related to this compound, typically involve strategic disconnections and the utilization of key synthetic intermediates.

Various methodologies have been developed for the construction of the pyranopyran core, often employing carbohydrate starting materials or strategic cyclization reactions:

Carbohydrate-Based Approaches: Stereoselective syntheses of pyranopyrans have been achieved from carbohydrate starting materials, employing C-glycosides as key intermediates. Approaches include the use of C-alkynyl glycosides prepared via Ferrier rearrangement, which serve as precursors to pyranopyran alkynes. Other methods involve Isobe C-alkynylation-rearrangement/reduction and Ring-Closing Metathesis (RCM)-based pyranopyran construction nih.govontosight.ainih.govresearchgate.netchemeo.com. For example, the synthesis of pyranopyran δ-sugar amino acids can involve a multi-step sequence including ozonolysis, sodium acetylide addition, and ring-closing metathesis nih.gov.

Oxidative and Reductive Transformations: The Achmatowicz oxidation, followed by oxacarbenium ion reduction (Kishi reduction), is a significant pathway for the synthesis of syn-2,6-substituted pyranones, which are crucial for constructing pyranopyran subunits, such as those found in norhalichondrin B nih.gov.

Prins Cyclization Strategies: The Prins reaction has emerged as a versatile method for constructing pyran and furan (B31954) rings, which are common in pyranopyran scaffolds. This includes the synthesis of hexahydro-2H-furo[3,2-b]pyranopyran scaffolds from O-prenyl tethered carbohydrate-derived aldehydes in the presence of Lewis acid catalysts like Sc(OTf)₃ nih.gov. The reaction typically proceeds via a carbonyl ene reaction, leading to a homoallylic alcohol, which then condenses with an aldehyde to form a tertiary carbocation and subsequently the pyranopyran structure nih.gov.

Domino and Cascade Cyclizations: Novel bicyclization strategies have been developed for the stereoselective synthesis of bicyclic lactones, including pyranopyrans, through domino cyclization reactions. An example is the reaction of (R)-3-hydroxyhex-5-enoic acid with an aldehyde catalyzed by trimethylsilyltriflate uni.lu. Another approach involves a three-component domino cyclization for pyrano[4,3-b]pyran-5-one derivatives under microwave irradiation, involving aromatic aldehydes, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine.

Chemoselective Hydration: A pyranopyran amide, (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, has been prepared through the chemoselective hydration of its corresponding nitrile using a heterogeneous catalytic method nih.gov.

Retrosynthetic Analysis and Strategic Disconnections

Development of Synthetic Methodologies for Pyranopyran Scaffolds

The advancement of synthetic methodologies for pyranopyran scaffolds often focuses on efficient, one-pot reactions and the development of effective catalyst systems.

Multi-component reactions (MCRs) and cascade processes are highly valued for their efficiency in constructing complex molecules, including pyranopyran scaffolds, in a single pot, minimizing waste and reaction steps.

General MCR Approaches: Many pyranopyran derivatives are synthesized via three-component reactions involving diverse starting materials such as aldehydes, active methylene (B1212753) compounds (e.g., malononitrile, dimedone), and other nucleophilic components epa.gov. These reactions often proceed through a sequence of steps, including Knoevenagel condensation followed by Michael addition and subsequent cyclization.

Domino Cyclization in MCRs: Specific examples include the synthesis of pyrano[4,3-b]pyran-5-one derivatives through a three-component domino cyclization under microwave irradiation, which offers advantages such as higher yields and shorter reaction times compared to conventional heating.

Prins Cascade Processes: Prins cascade processes have been developed for the synthesis of various pyranopyran derivatives, demonstrating a powerful strategy for constructing complex cyclic systems in a single operation.

The efficiency and selectivity of pyranopyran synthesis are significantly influenced by the choice of catalyst systems and a thorough understanding of reaction mechanisms.

Diverse Catalyst Systems: A wide array of catalysts has been employed in the synthesis of pyranopyran scaffolds:

Metal-supported catalysts: Copper(II) supported on molecular sieves has been used for the chemoselective hydration of nitriles to amides, including pyranopyran amides nih.gov.

Nanoparticle Catalysts: Nano-Bi₂O₃-ZnO and nano-ZnO have been successfully utilized as catalysts in three-component reactions for pyrano-pyran synthesis, offering advantages like easy separation and reusability epa.gov. Other magnetic nanoparticles, such as Fe₃O₄ and ZnFe₂O₄/alginic acid, have also shown efficiency in multicomponent reactions for pyran derivatives, often leading to excellent yields within short reaction times.

Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is effective in catalyzing Prins cyclization reactions for the formation of hexahydro-2H-furo[3,2-b]pyranopyran scaffolds nih.gov. Gold(I) catalysts have also been employed in the cyclization of allenic alcohols to construct dihydropyran rings, which can be part of pyranopyran systems.

Organocatalysts and Ionic Liquids: Graphene oxide (GO) nanosheets have been demonstrated as eco-friendly organocatalysts for the synthesis of pyranopyrans via one-pot two-component condensation reactions. Bifunctional oxyammonium ionic liquids have also been synthesized and used as green and reusable catalysts for preparing pyranopyran analogues.

Reaction Mechanism Investigations: Understanding reaction mechanisms is crucial for optimizing synthetic pathways. General approaches to investigating reaction mechanisms involve analyzing product structures, studying kinetic data and rate laws, and isolating and characterizing intermediates. In the context of pyranopyran synthesis, common mechanistic pathways observed in multicomponent reactions include sequential Knoevenagel condensation followed by Michael addition and subsequent cyclization or intramolecular tautomeric cyclization. The Prins reaction mechanism often proceeds via an oxocarbenium ion intermediate nih.gov.

Multi-Component Reactions (MCRs) and Cascade Processes

Chemical Derivatization and Synthesis of this compound Analogs

Chemical derivatization of pyranopyrans is undertaken to explore structural diversity, optimize properties, and synthesize analogs with potentially altered functionalities.

Modification of Pyranopyran Core: The synthesis of new pyranopyran analogs often involves modifying substituents on the non-lactone ring. For instance, desmethylpyranopyrans have been prepared through Isobe C-alkynylation-rearrangement/reduction and RCM-based construction nih.govontosight.ainih.govresearchgate.net.

Specific Analog Synthesis: The pyranopyran nitrile, [(4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one], has been synthesized from tri-O-acetyl-D-galactal through Ferrier cyanoglycosidation, Wittig chain extension, and lactonization nih.govontosight.ainih.govresearchgate.net. Its amide analog, (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, was obtained via chemoselective hydration of the nitrile nih.gov.

Scaffold Derivatization: The hexahydro-2H-furo[3,2-b]pyranopyran scaffold can be synthesized from O-prenyl tethered carbohydrate-derived aldehydes, allowing for derivatization by varying the aldehydes used in the Prins reaction nih.gov.

General Derivatization Principles: Chemical derivatization is a broad technique used to modify compounds, often to improve their detectability or to explore new chemical space. In the context of pyranopyrans, this can involve introducing various chemical motifs to different parts of the core structure.

Rational Design of Structural Modifications for Research Probes

Rational design in chemical biology involves the deliberate modification of a compound's structure to achieve specific desired properties, such as enhanced activity, selectivity, or improved physicochemical characteristics, often for use as research probes. This approach is typically guided by an understanding of the compound's mechanism of action and its interaction with biological targets. For natural products like this compound, which possesses a complex pyranopyran scaffold, rational design would theoretically involve:

Scaffold Simplification: Identifying the core pharmacophore responsible for its phytotoxic activity and synthesizing simpler, more accessible analogs that retain or enhance this activity. This would reduce synthetic complexity and allow for broader exploration of chemical space.

Functional Group Elaboration: Modifying existing functional groups (e.g., methoxy (B1213986) groups, carbonyls, methyl groups) or introducing new ones to probe their importance for activity and to introduce handles for further derivatization or conjugation (e.g., with fluorescent tags for imaging, or affinity tags for target identification).

Stereochemical Control: Given the potential for multiple stereocenters in a complex molecule like this compound, understanding and controlling the stereochemistry of synthesized analogs would be crucial, as different stereoisomers can exhibit vastly different biological activities.

Computational Modeling: Utilizing in silico methods such as molecular docking and dynamics simulations to predict how structural modifications might affect binding to potential biological targets, and to guide the synthesis of promising candidates.

However, specific examples of such rational design efforts leading to this compound-derived research probes are not found in the current literature.

Synthetic Routes to Explore Structure-Activity Relationships (SAR) in a Mechanistic Context

Structure-Activity Relationship (SAR) studies aim to establish correlations between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, exploring SAR in a mechanistic context would involve synthesizing a series of analogs with systematic structural variations and then evaluating their phytotoxic activity to identify key structural features critical for its biological effect. This process typically involves:

Systematic Derivatization: Preparing a series of derivatives by modifying specific parts of the this compound molecule. This could include:

Alterations to the pyranopyran core.

Modifications of the methoxybutenoyl side chains.

Changes to the tetramethyl substitution pattern on the pyranopyran rings.

Introduction or removal of double bonds or changes in their stereochemistry (Z/E isomers).

Evaluation of Biological Activity: Testing each synthesized analog for its phytotoxic activity (e.g., epinasty on cork oak cuttings, wilting on tomato plants) at various concentrations to determine potency and efficacy.

Mechanistic Investigations: Correlating structural changes with observed biological activities and, ideally, with interactions at a molecular level (e.g., binding to a specific enzyme or receptor, disruption of a cellular pathway). This could involve biochemical assays, cellular studies, or biophysical techniques.

As with rational design, detailed reports on the synthetic routes specifically developed to explore the SAR of this compound and its analogs in a mechanistic context are not present in the provided search results. The available literature primarily focuses on the isolation and initial characterization of this compound as a natural product and its observed phytotoxic effects.

Mechanistic Investigations of Biological Activity Phytotoxicity

Molecular and Cellular Mechanisms of Phytotoxic Action

The phytotoxic effects of Biscopyran are manifested through its interaction with plant cells, leading to observable physiological responses. While specific direct molecular targets for this compound are still under detailed investigation, general mechanisms of fungal phytotoxins provide a framework for understanding its action.

While comprehensive characterization of specific plant biological targets for this compound is not extensively detailed in current literature, phytotoxins, in general, can interact with various cellular components. These interactions can involve the alteration of enzyme activity, disruption of DNA and RNA synthesis, and destabilization of cell membranes nih.gov. Some research suggests that constituents of Biscogniauxia cylindrospora, including compounds related to this compound, may target inflammatory mediators, though this is a broader biological activity and not specifically elucidated for plant phytotoxic targets wikipedia.org. The identification of precise molecular targets is crucial for a complete understanding of this compound's phytotoxic mechanism.

Phytotoxins, including this compound, can trigger a cascade of cellular responses in plants. Plant cells employ complex signal transduction pathways involving receptors, signaling molecules (such as hormones, calcium ions, and protein kinases), transcription factors, and downstream effectors to respond to environmental stimuli and pathogens wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmycocentral.eu. Exposure to phytotoxins can induce various cellular alterations, including the production of reactive oxygen species (ROS), changes in water status, inhibition of respiration and photosynthesis, membrane disruption, and dysregulation of enzymes and phytohormones wikidata.orgnih.gov. While general principles of plant signal transduction are well-established, specific details regarding the precise signaling pathways and cellular responses directly modulated by this compound require further elucidation.

This compound has been shown to induce distinct physiological symptoms in plants. When assayed at concentrations ranging from 0.026 to 0.26 mM, this compound caused epinasty on cork oak (Quercus suber) cuttings mycocentral.eu. Epinasty is characterized by the downward curling or bending of leaves, often due to uneven growth rates on the upper and lower sides of the petiole. Furthermore, on tomato (Solanum lycopersicum) cuttings, a non-host plant, this compound induced wilting mycocentral.eu. Wilting is a loss of turgor pressure in plant cells, leading to drooping and flaccidity of leaves and stems. These observed symptoms are consistent with the broader range of phytotoxic effects caused by fungal metabolites, which can also include growth inhibition, chlorosis (yellowing of leaves), necrosis (tissue death), and leaf spots nih.gov.

The physiological impacts observed are summarized in the table below:

| Plant Species | Symptom Induced | Concentration Range (mM) |

| Cork Oak (Q. suber) | Epinasty | 0.026-0.26 |

| Tomato (S. lycopersicum) | Wilting | 0.026-0.26 |

Elucidation of Signaling Pathways and Cellular Responses in Plants

Comparative Analysis of this compound's Phytotoxicity with Other Fungal Phytotoxins

This compound is one of many diverse phytotoxic secondary metabolites produced by fungi. These compounds exhibit a wide array of chemical structures, phytotoxic activities, and modes of toxicity uni.lu. Fungal phytotoxins are commonly isolated from phytopathogenic genera such as Alternaria, Botrytis, Colletotrichum, Fusarium, Helminthosporium, and Phoma uni.lu.

For instance, Sphaeropsidin A, a diterpenoid from Diplodia species, is a known fungal phytotoxin nih.gov. Other examples include cyclopaldic acid from Seiridium cupressi, which can induce programmed cell death and autophagy in Arabidopsis thaliana by targeting the plasma membrane H+-ATPase, mitochondria, and vacuole nih.govtorvergata.it. Dibenzo-γ-pyrones like dihydrosterigmatocystin (B1259337) and sterigmatocystin, and bis-naphtho-γ-pyrones such as ustilaginoidins, also exhibit phytotoxic properties uni.lu. Betaenone C, isolated from Phoma betae, causes wilting and inhibits root growth in rice seedlings by inhibiting RNA and protein synthesis wikipedia.org.

While this compound induces specific symptoms like epinasty and wilting, its phytotoxic profile aligns with the general characteristics of fungal phytotoxins that cause various forms of plant damage. The diverse chemical nature of these toxins suggests varied molecular targets and mechanisms, contributing to the broad spectrum of plant diseases caused by fungal pathogens uni.lu.

Theoretical Modeling of Structure-Phytotoxicity Relationships and Predictive Studies

Understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental for predicting and designing new molecules with desired properties. For fungal phytotoxins, studies have begun to elucidate these relationships. For example, for dibenzo-γ-pyrones, the presence of a bifuranic ring is crucial for phytotoxicity, while a double bond in the furan (B31954) ring can reduce this activity uni.lu. In the case of sphaeropsidins, the epoxy ring is identified as an important structural feature for their biological activity ruspoj.com. Similarly, for plant essential oils, oxygenated terpenes, particularly mono- and sesquiterpenes, are key contributors to their phytotoxicity iarc.fr.

While specific theoretical modeling and predictive studies focused solely on this compound's structure-phytotoxicity relationships are not detailed in the provided information, the principles of SAR apply. Computational approaches, such as computer-aided drug design (CADD), are increasingly utilized to predict ligand-receptor interactions and study the mechanisms of antifungal compounds and their biological targets ctdbase.org. Such methodologies could be instrumental in further elucidating how the unique hexasubstituted pyranopyran structure of this compound contributes to its observed phytotoxic effects on plants like cork oak and tomato. This would involve predictive modeling of its interaction with putative plant cellular targets and pathways.

Advanced Analytical and Bioanalytical Methodologies in Biscopyran Research

Chromatographic Techniques for Quantitative Analysis and Purity Profiling

Chromatographic methods are indispensable for the separation, identification, and quantification of Biscopyran from complex biological matrices, such as fungal culture filtrates, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been extensively employed in the isolation and purification of natural products, including compounds derived from Biscogniauxia species, the fungal source of this compound. synzeal.com The initial isolation of this compound itself involved chromatographic techniques, including column chromatography and thin-layer chromatography, from the crude extract of B. mediterranea culture filtrates. acs.orgacs.org

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Considerations

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC. UPLC-coupled with high-resolution mass spectrometry (UPLC-HRMS) has been utilized for the preliminary qualification and screening of phytotoxic compounds, a category to which this compound belongs. The benefits of UPLC for this compound analysis would include faster analysis times, improved peak capacity for complex samples, and reduced solvent consumption, making it ideal for high-throughput purity profiling and trace analysis.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another technique considered for the analysis of volatile or thermally stable compounds. GC-MS has also been employed in the screening of phytotoxic compounds. While this compound's direct volatility is not explicitly detailed, GC-MS could be considered for its analysis if it can be suitably derivatized to a volatile form, offering high sensitivity and robust identification capabilities based on retention times and characteristic mass fragmentation patterns.

Advanced Spectroscopic and Spectrometric Methods for Quantification

The structural elucidation of this compound was achieved through extensive spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. acs.orgnih.govacs.org These methods are not only vital for structural confirmation but also play a critical role in quantification.

Mass Spectrometry (MS) is a powerful tool for the quantification of this compound, especially when coupled with chromatographic techniques (LC-MS or GC-MS). LC-MS, for instance, provides unparalleled sensitivity and precision for quantitative analysis in various matrices. High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, allows for precise mass measurements, aiding in the identification and quantification of this compound even at low concentrations and in the presence of isobaric interferences. The fragmentation patterns obtained from tandem MS (MS/MS) can be used for highly selective and sensitive multiple reaction monitoring (MRM) assays, which are standard for quantitative bioanalysis.

Ultraviolet-Visible (UV-Vis) spectroscopy is also a fundamental method for quantification, provided this compound possesses a chromophore that absorbs in the UV-Vis region. Quantification is achieved by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law, using calibration curves prepared from known concentrations of this compound standards. Infrared (IR) spectroscopy provides information about functional groups, and while less commonly used for direct quantification, it can contribute to purity assessment by identifying the presence of unexpected functional groups.

Development of Bioanalytical Assays for Mechanistic and Biochemical Studies

This compound is recognized for its phytotoxic activity, demonstrating effects such as epinasty on cork oak cuttings and wilting on tomato plants at concentrations ranging from 0.026 to 0.26 mM. acs.orgnih.govacs.org The observation of these biological effects necessitates the development of specific bioanalytical assays to elucidate its underlying mechanistic and biochemical actions.

Bioanalytical assays are crucial for understanding how this compound interacts with biological systems at a molecular level. These assays can include:

Target Engagement Assays : To identify and characterize the specific plant enzymes, receptors, or cellular components that this compound interacts with.

Enzyme Activity Assays : Given its phytotoxic nature, this compound may inhibit or activate specific enzymes involved in plant growth, development, or stress responses. Biochemical assays can be developed to test its binding affinity or inhibitory activity with target enzymes.

Cell-Based Assays : These assays can involve plant cell cultures to study effects on cell viability, proliferation, metabolic pathways, or specific cellular processes affected by this compound. For instance, assays measuring changes in reactive oxygen species, membrane integrity, or gene expression profiles could provide insights into its phytotoxic mechanism.

Metabolomic and Proteomic Studies : Advanced bioanalytical approaches can involve analyzing changes in the metabolome or proteome of treated plant tissues to identify biomarkers of this compound's activity and to map the affected biochemical pathways.

Phenotypic Assays : While the initial observations of epinasty and wilting are phenotypic, more controlled and quantitative phenotypic assays can be developed to precisely measure growth inhibition, chlorophyll (B73375) content, or other physiological parameters in response to varying this compound concentrations. These assays are essential for establishing dose-response relationships and for comparative studies with other phytotoxins.

The development and validation of these bioanalytical assays are critical for gaining a comprehensive understanding of this compound's mode of action, which can inform future research into its potential applications or environmental impact.

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Pathways and Enzymology

Biscopyran is classified as a polyketide, a class of fungal secondary metabolites synthesized through a series of repetitive condensation reactions catalyzed by polyketide synthases (PKS). While the general framework of polyketide biosynthesis is understood, the specific enzymatic machinery and precise pathway leading to the unique hexasubstituted pyranopyran core of this compound remain largely unexplored.

Future research in this area should prioritize the detailed elucidation of the biosynthetic pathway within Biscogniauxia mediterranea. This would involve:

Genomic and Transcriptomic Analysis: Identifying the gene clusters responsible for this compound production, particularly those encoding the specific PKS and accessory enzymes (e.g., methyltransferases, oxidoreductases) involved in its unique modifications.

Enzymatic Characterization: Isolating and biochemically characterizing the individual enzymes within the pathway to understand their substrate specificities and catalytic mechanisms. This could involve in vitro reconstitution of biosynthetic steps.

Pathway Engineering: Manipulating the identified biosynthetic genes in host organisms (e.g., Biscogniauxia mediterranea or heterologous hosts) to enhance this compound production or generate novel analogs through "combinatorial biosynthesis" approaches.

Understanding the enzymology of this compound biosynthesis holds the potential to unlock new strategies for producing this complex molecule and related pyranopyran scaffolds, potentially leading to more sustainable and efficient synthesis methods.

Design and Synthesis of Next-Generation Pyranopyran Analogs for Targeted Research Applications

Pyranopyran derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including antiproliferative, anti-inflammatory, antiviral, and anticancer properties. This compound's inherent phytotoxic activity nih.govnih.govnih.gov and preliminary computational studies suggesting interactions with biological targets like ACE2 highlight its potential as a lead compound for developing new chemical tools.

Future research will focus on the rational design and synthesis of next-generation this compound analogs. This involves:

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to identify key structural features responsible for this compound's biological activities. This would involve systematic chemical modifications and evaluating their impact on desired properties. Previous SAR studies on pyran-containing compounds have demonstrated the importance of specific functional groups for biological activity nih.gov.

Targeted Synthesis: Employing advanced synthetic methodologies, such as one-pot multicomponent reactions and microwave-assisted synthesis, which have proven effective for efficient production of pyranopyran derivatives. These methods can facilitate the rapid generation of diverse analog libraries.

Functional Diversification: Introducing various functional groups to explore new biological activities or enhance existing ones, potentially leading to compounds with improved specificity or potency for particular research applications.

The development of such analogs would provide a powerful toolkit for probing biological systems and potentially serve as scaffolds for future therapeutic or agrochemical development.

Application of this compound as a Molecular Probe in Plant Biology and Pathology

This compound's isolation from a plant pathogen and its documented phytotoxic activity make it an ideal candidate for use as a molecular probe in plant biology and pathology nih.govnih.govnih.gov. Molecular probes are invaluable tools for dissecting complex biological processes by selectively interacting with specific cellular components.

Future research should explore this compound's utility as a molecular probe through:

Mechanism of Action Elucidation: Investigating the precise molecular targets and pathways affected by this compound within plant cells. This could involve proteomic, metabolomic, and transcriptomic analyses of treated plants.

Imaging and Localization Studies: Synthesizing fluorescently or isotopically labeled this compound analogs to track its uptake, distribution, and intracellular localization within plant tissues and cells. This would provide insights into its movement and accumulation patterns during pathogenesis or plant responses.

Understanding Plant-Pathogen Interactions: Utilizing this compound as a tool to study plant defense mechanisms, host susceptibility, and the strategies employed by fungal pathogens. This could lead to the identification of novel resistance genes or targets for disease control.

By serving as a molecular probe, this compound can contribute significantly to a deeper understanding of plant physiology, stress responses, and the intricate dynamics of plant-pathogen interactions.

Advanced Computational Chemistry in Elucidating Complex Biological Interactions

Computational chemistry offers powerful tools to complement experimental studies, providing atomic-level insights into molecular properties and biological interactions. Preliminary molecular docking studies have already indicated this compound's promising binding affinity with the ACE2 receptor, suggesting potential inhibitory interactions.

Future research will heavily rely on advanced computational chemistry techniques to:

Refined Molecular Docking and Virtual Screening: Conduct extensive molecular docking studies against a broader range of potential biological targets, including various plant enzymes, receptors, and signaling proteins, to predict and prioritize promising interactions.

Molecular Dynamics (MD) Simulations: Perform MD simulations to investigate the dynamic behavior of this compound and its analogs in solution and when bound to target proteins. This will provide insights into binding stability, conformational changes, and the kinetics of interaction, moving beyond static docking predictions.

Quantum Chemical Calculations: Apply high-level quantum chemical methods to accurately determine the electronic properties, reactivity, and preferred conformations of this compound and its derivatives. This can inform SAR studies and guide synthetic efforts.

De Novo Design and Optimization: Utilize computational approaches for de novo design of novel pyranopyran structures with desired properties, and for optimizing existing this compound analogs for enhanced potency, selectivity, or stability.

The integration of advanced computational chemistry with experimental validation will accelerate the discovery and development of this compound-based compounds for a wide array of research and potential translational applications.

Q & A

Q. What are the established synthetic pathways for Biscopyran, and how can researchers optimize reaction yields?

Methodological Answer:

- Begin with a systematic literature review to identify reported synthetic routes (e.g., cycloaddition, catalytic asymmetric synthesis) .

- Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks to evaluate yield dependencies .

- Characterize intermediates and final products via NMR, XRD, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound's structural and electronic properties?

Methodological Answer:

- Combine ¹H/¹³C NMR for functional group analysis, X-ray crystallography for absolute configuration verification, and UV-Vis spectroscopy for electronic transition profiling .

- Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Document experimental procedures in granular detail, including reagent purity, solvent batch numbers, and environmental controls (humidity, oxygen levels) .

- Share raw data and spectral profiles in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How should contradictory data in this compound's bioactivity studies be analyzed?

Methodological Answer:

- Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, sample contamination) .

- Apply meta-analysis tools to quantify effect sizes across studies and isolate confounding variables (e.g., solvent choice, cell line differences) .

- Replicate key experiments under standardized conditions to test hypotheses about observed discrepancies .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., materials science or drug discovery)?

Methodological Answer:

- Use PICO frameworks to define research scope: Population (target system), Intervention (this compound application), Comparison (baseline materials), Outcome (performance metrics) .

- Collaborate with domain experts to design hybrid methodologies (e.g., molecular docking for drug design, rheology tests for polymer composites) .

Q. How can computational models enhance the understanding of this compound's mechanism of action?

Methodological Answer:

Q. What ethical and practical considerations apply to this compound research involving human-derived samples?

Methodological Answer:

- Adhere to FINER criteria : Ensure feasibility, novelty, ethical compliance (IRB approval), and relevance to human health .

- Use anonymized patient samples with informed consent and include negative controls to distinguish compound-specific effects from background noise .

Data Management & Reporting

Q. How should researchers structure a manuscript to highlight this compound's novel contributions?

Methodological Answer:

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, supporting information, and reproducibility standards .

- Use CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose) to evaluate and cite primary literature, avoiding over-reliance on review articles .

Q. What tools are recommended for managing large datasets in this compound research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.